4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-2-one
Description
4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-2-one is a heterocyclic compound featuring a piperazin-2-one core fused with a fluorinated pyrimidine moiety. The ethyl group at position 6 and fluorine at position 5 of the pyrimidine ring contribute to its electronic and steric properties, making it a candidate for pharmaceutical exploration, particularly in kinase inhibition or cytotoxic agent development. Its structural uniqueness lies in the combination of a saturated piperazinone ring and a fluorinated pyrimidine, which may influence solubility, metabolic stability, and target binding .
Properties
IUPAC Name |
4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN4O/c1-2-7-9(11)10(14-6-13-7)15-4-3-12-8(16)5-15/h6H,2-5H2,1H3,(H,12,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVNILMQPYTPEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CCNC(=O)C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection with PhSH followed by selective intramolecular cyclization yields the desired piperazinopyrrolidinones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic routes mentioned above for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-2-one can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or block receptor sites, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Piperazinone Derivatives with Fluorinated Substituents
Key Observations :
- This could improve target specificity .
- Piperazinone Modifications: Unlike derivatives with bulky substituents (e.g., t-butoxymethyl in ), the target compound’s simpler ethyl group may reduce steric hindrance, favoring interactions with flat binding pockets (e.g., kinase ATP sites).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
